molecular formula C9H5ClN2O2 B13960651 (Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile CAS No. 126417-78-5

(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile

Cat. No.: B13960651
CAS No.: 126417-78-5
M. Wt: 208.60 g/mol
InChI Key: PWJDADFQYZTUAQ-WEVVVXLNSA-N
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Description

(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile typically involves the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent elimination reaction to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-(4-nitrophenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the acrylonitrile moiety can form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Chloro-3-(4-nitrophenyl)acrylonitrile: The geometric isomer of the compound with different spatial arrangement.

    3-Bromo-3-(4-nitrophenyl)acrylonitrile: Similar structure with a bromo group instead of a chloro group.

    3-Chloro-3-(4-methylphenyl)acrylonitrile: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The presence of both chloro and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

CAS No.

126417-78-5

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

(E)-3-chloro-3-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H/b9-5+

InChI Key

PWJDADFQYZTUAQ-WEVVVXLNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C#N)/Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-]

Origin of Product

United States

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